molecular formula C13H12OS B1358590 (3,4-Dimethylphenyl)(thiophen-2-yl)methanone CAS No. 915923-80-7

(3,4-Dimethylphenyl)(thiophen-2-yl)methanone

Cat. No.: B1358590
CAS No.: 915923-80-7
M. Wt: 216.3 g/mol
InChI Key: NULMBVQLHKQESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dimethylphenyl)(thiophen-2-yl)methanone is a diaryl ketone derivative featuring a 3,4-dimethylphenyl group and a thiophen-2-yl moiety linked via a carbonyl group. The compound’s structure combines aromatic and heteroaromatic systems, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethylphenyl)(thiophen-2-yl)methanone typically involves the condensation of 3,4-dimethylbenzaldehyde with thiophene-2-carboxylic acid under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or a base like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3,4-Dimethylphenyl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the methanone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity
Research indicates that derivatives of thiophene-containing compounds, including (3,4-Dimethylphenyl)(thiophen-2-yl)methanone, exhibit promising antitumor properties. A study synthesized a series of triaryl pyrazoline derivatives that demonstrated potent inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation. The compound's structure allows for significant interactions with key residues in the PI3K enzyme, enhancing its inhibitory potency against specific isoforms such as PI3Kγ compared to PI3Kα .

1.2 Dopamine Receptor Agonism
The compound has also been explored for its potential as a selective agonist for the D3 dopamine receptor. In high-throughput screening assays, structurally similar compounds showed varying degrees of agonistic activity, suggesting that modifications to the phenyl or thiophene moieties can significantly impact receptor binding and activation .

Chemical Synthesis

2.1 Intermediate in Organic Synthesis
this compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various complex organic molecules due to its ability to undergo further chemical transformations, including cross-coupling reactions and other functionalization processes.

2.2 Material Science
The compound's unique electronic properties make it suitable for applications in organic electronics and photonic devices. Its incorporation into polymer matrices can enhance the performance characteristics of materials used in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Toxicological Studies and Environmental Impact

3.1 Toxicological Assessments
The compound has been included in various toxicological studies aimed at understanding its environmental impact and potential health risks. The U.S. Environmental Protection Agency (EPA) has compiled extensive data on chemicals like this compound as part of their Contaminant Candidate List (CCL), assessing their occurrence in drinking water and potential adverse health effects .

Data Summary Table

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntitumor ActivityPotent PI3K inhibition; structural modifications enhance activity
Dopamine Receptor AgonismPotential selective D3 receptor agonist; structure-dependent activity
Chemical SynthesisIntermediate for Organic SynthesisKey role in synthesizing complex organic molecules
Material ScienceOrganic ElectronicsEnhances performance in OLEDs and photovoltaic cells
Toxicological StudiesEnvironmental Impact AssessmentIncluded in EPA's CCL; assessed for health risks

Case Studies

Case Study 1: Antitumor Activity Evaluation
A series of synthesized thiophene derivatives were tested against various cancer cell lines to evaluate their cytotoxic effects. The results indicated that modifications to the thiophene ring significantly influenced the compounds' ability to inhibit cancer cell growth.

Case Study 2: D3 Receptor Agonism Screening
In a study aimed at identifying new D3 receptor agonists, compounds similar to this compound were screened using β-arrestin recruitment assays, revealing distinct agonistic profiles that could lead to novel therapeutic agents for neurological disorders.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)(thiophen-2-yl)methanone is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents and heterocyclic cores:

Compound Name / ID Core Structure Substituents Key Features Reference
(3,4-Dimethylphenyl)(thiophen-2-yl)methanone Diaryl ketone 3,4-Dimethylphenyl, thiophen-2-yl Methyl groups enhance lipophilicity; lacks additional heterocyclic rings. N/A
3r () Pyrazoline-triaryl 3,4-Dimethylphenyl, thiophen-2-yl Pyrazoline core introduces N atoms for hydrogen bonding; 46.3% yield.
3s () Pyrazoline-triaryl 3,4-Dimethoxyphenyl, thiophen-2-yl Methoxy groups improve electron density; higher yield (63.6%).
4r () Thiazole 3,4-Dichlorophenyl, thiophen-2-yl Thiazole core with Cl substituents; 68% yield.
CD-13 () Coumarin-oxadiazole 3,5-Dimethylphenyl, bromophenyl Coumarin-oxadiazole hybrid; methyl and bromo groups enhance steric effects.

Key Observations :

  • Electron-Donating vs.
  • Heterocyclic Cores : Pyrazoline (3r) and thiazole (4r) cores introduce nitrogen atoms, enabling hydrogen bonding and enhancing biological activity (e.g., PI3Kγ inhibition) compared to the simpler diaryl ketone structure of the target compound .

Key Observations :

  • The pyrazoline derivatives (e.g., 3r) exhibit PI3Kγ inhibition, likely due to their ability to interact with kinase active sites via hydrogen bonding .
  • Anti-HIV activity in compound 76 () highlights the importance of electron-donating groups (e.g., methoxy) and extended aromatic systems for viral target engagement .

Key Observations :

  • Methoxy-substituted compounds (e.g., 3s) achieve higher yields than halogenated analogs (e.g., 3d), suggesting substituents influence reaction efficiency .
  • Thiazole derivatives () show superior yields (75%) compared to pyrazolines, possibly due to milder reaction conditions .

Biological Activity

(3,4-Dimethylphenyl)(thiophen-2-yl)methanone, also known by its chemical structure and CAS number 915923-80-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's effects on various biological systems.

Chemical Structure and Properties

The compound features a dimethyl-substituted phenyl ring attached to a thiophene moiety via a carbonyl group. This unique structure contributes to its diverse biological activities.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Target Enzymes : The compound has been shown to inhibit certain kinases, which play crucial roles in cellular signaling pathways. This inhibition can lead to altered cell growth and apoptosis in cancer cells.
  • Biochemical Pathways : It interacts with multiple biochemical pathways, influencing processes such as apoptosis and cell proliferation. For instance, it has demonstrated the ability to induce apoptosis in lung adenocarcinoma cell lines by disrupting mitochondrial functions .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have reported:

  • IC50 Values : The compound showed an IC50 value of approximately 0.3 µM against various cancer cell lines, indicating potent cytotoxicity .
  • Mechanisms of Action : It induces apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.

Other Biological Activities

In addition to its anticancer properties, this compound has been explored for other biological activities:

  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against various bacterial strains, although further research is needed to elucidate these effects fully.

Case Studies and Research Findings

A series of studies have investigated the biological activity of this compound:

  • Cell Line Studies : In one study, the compound was tested against several cancer cell lines including leukemia and neuroblastoma. Results indicated a consistent pattern of cytotoxicity, with more sensitivity observed in ALL (acute lymphoblastic leukemia) cells compared to neuroblastoma cells .
  • Mechanistic Studies : Another study focused on the molecular mechanisms underlying its anticancer effects. It was found that the compound affects key signaling pathways associated with cell survival and proliferation, leading to enhanced apoptosis in treated cells.
  • Pharmacokinetics : Research into the pharmacokinetic properties revealed that the compound is metabolized primarily by cytochrome P450 enzymes in the liver, which may influence its bioavailability and therapeutic efficacy.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

CompoundIC50 ValueMechanism of ActionBiological Activity
This compound0.3 µMKinase inhibitionAnticancer
MX697.5 µMMDM2/XIAP dual inhibitionAnticancer
Other Phenyl DerivativesVariesVariousAntimicrobial/Anticancer

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3,4-Dimethylphenyl)(thiophen-2-yl)methanone, and how can reaction yields be optimized?

Methodological Answer: A widely used approach involves condensation reactions between substituted acetophenones and thiophene derivatives. For example, intermolecular condensation of 1-[(4-methylthio)phenyl]-2-(phenyl acetoxy)-1-ethanone (analogous to the process in ) can yield structurally similar ketones. Optimization strategies include:

  • Catalyst selection : Acidic or basic catalysts (e.g., thionyl chloride, as in ) to enhance reaction efficiency.
  • Temperature control : Gradual heating (e.g., 60–80°C) to minimize side reactions.
  • Spectroscopic monitoring : Use of 1H^1H NMR (as in ) to track intermediate formation and purity.
    Yield improvements (~90%) are achievable via recrystallization from ethanol or methanol .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H^1H NMR : Resolves aromatic proton environments (e.g., δ 7.99–8.01 ppm for thiophene protons, as in ).
  • X-ray crystallography : Provides definitive structural confirmation (e.g., bond angles and torsion angles, as demonstrated in ).
  • Mass spectrometry (EI) : Validates molecular weight (e.g., m/z 282 [M+1] in ).
    Cross-referencing data from multiple techniques reduces ambiguity in structural assignments .

Advanced Research Questions

Q. How can researchers address contradictory spectral data when characterizing derivatives of this compound?

Methodological Answer: Contradictions often arise from:

  • Sample degradation : Organic compounds may degrade during prolonged data collection (e.g., highlights degradation over 9 hours). Mitigation includes rapid analysis or sample cooling.
  • Solvent artifacts : Residual solvents in NMR (e.g., DMSO-d6) can obscure signals. Use high-purity deuterated solvents and baseline correction.
  • Polymorphism : X-ray diffraction may reveal multiple crystalline forms. Re-crystallize under varied conditions (e.g., solvent polarity, temperature gradients) .

Q. What experimental design considerations are critical for studying the photophysical properties of this compound?

Methodological Answer:

  • Light source calibration : Use monochromatic UV-Vis lamps to avoid wavelength-dependent artifacts.
  • Matrix effects : Embed the compound in polymer films (e.g., poly(methyl methacrylate)) to simulate solid-state behavior.
  • Degradation monitoring : Employ HPLC-MS to track photodegradation byproducts (e.g., evidence of thiophene ring cleavage). Reference protocols from for stabilizing labile samples .

Q. How can computational modeling complement experimental data in predicting the reactivity of this compound?

Methodological Answer:

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) using crystallographic data ( ) as input for software like AutoDock Vina.
  • Reactivity indices : Calculate Fukui indices to identify regions prone to oxidation or reduction .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental dipole moments for this compound?

Methodological Answer:

  • Solvent effects : Theoretical models often assume vacuum conditions. Adjust for solvent polarity (e.g., using COSMO-RS).
  • Conformational flexibility : Perform molecular dynamics simulations to account for rotational isomers (e.g., thiophene ring orientation).
  • Experimental validation : Compare with gas-phase microwave spectroscopy data, if available .

Q. Functional Group Interactions

Q. What role do the 3,4-dimethylphenyl and thiophene groups play in modulating the compound’s electronic properties?

Methodological Answer:

  • Electron-donating groups : The methyl substituents on the phenyl ring enhance electron density, stabilizing charge-transfer transitions.
  • Thiophene conjugation : The sulfur atom’s lone pairs facilitate π-conjugation, red-shifting absorption spectra.
  • Structure-activity relationships (SAR) : Modify substituents (e.g., replacing methyl with methoxy) to study effects on redox potentials (see for analogous benzophenone derivatives) .

Properties

IUPAC Name

(3,4-dimethylphenyl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-9-5-6-11(8-10(9)2)13(14)12-4-3-7-15-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULMBVQLHKQESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640552
Record name (3,4-Dimethylphenyl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-80-7
Record name (3,4-Dimethylphenyl)-2-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethylphenyl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.